(±)-Camphor-d6
Description
Properties
Molecular Formula |
C₁₀H₁₀D₆O |
|---|---|
Molecular Weight |
158.27 |
Synonyms |
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one-d6; Camphor-d6; 1,7,7-Trimethylnorcamphor-d6; 2-Bornanone-d6; 2-Camphanone-d6; Alphanon-d6; Borneo Camphor-d6; DL-Camphor-d6; Root Bark Oil-d6; Spirit of Camphor-d6; dl-Camphor-d6 |
Origin of Product |
United States |
Physicochemical Properties of ± Camphor D6
The physicochemical properties of (±)-Camphor-d6 are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of six deuterium (B1214612) atoms.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₆O | usbio.net |
| Molecular Weight | 158.27 g/mol | usbio.netcymitquimica.com |
| Appearance | White crystalline solid | nih.gov |
| Melting Point | 178-180 °C | nih.gov |
| Boiling Point | 204 °C | nih.gov |
| Solubility | Soluble in ethanol, ether, and chloroform; sparingly soluble in water* | nih.gov |
| CAS Number | 76-22-2 (unlabeled) | cymitquimica.com |
*Note: Data for melting point, boiling point, and solubility are for the non-deuterated (±)-Camphor and are expected to be very similar for the d6 analog.
Synthesis and Characterization
The synthesis of (±)-Camphor-d6 typically involves the introduction of deuterium (B1214612) at specific positions of a camphor (B46023) precursor or through the reduction of a suitable camphor derivative with a deuterated reagent. A common strategy involves the deuteration of the methyl groups of camphor.
Characterization of this compound relies on standard analytical techniques, with particular emphasis on methods that can confirm the incorporation and location of the deuterium atoms.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | A decrease in the integration of signals corresponding to the deuterated positions. |
| ²H NMR Spectroscopy | The appearance of signals corresponding to the incorporated deuterium atoms. |
| Mass Spectrometry | A molecular ion peak that is 6 mass units higher than that of unlabeled camphor. |
Mechanistic Elucidation Studies Employing ± Camphor D6
Reaction Mechanism Investigations via Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The use of (±)-Camphor-d6 allows for the measurement of deuterium (B1214612) KIEs, which are particularly informative for reactions involving the cleavage or formation of carbon-hydrogen bonds.
Primary and Secondary Deuterium Isotope Effects in Organic Reactions
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of a reaction. For this compound, if a C-D bond is cleaved during this slow step, the reaction rate will be significantly slower compared to the reaction with (±)-Camphor (C-H). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. baranlab.org
Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller and arise from changes in the vibrational environment of the isotopic center as the reaction progresses from reactant to transition state. For instance, a change in hybridization at a carbon atom bearing a deuterium label can lead to a measurable secondary KIE.
In studies of proton transfer from substituted camphor (B46023) derivatives, such as 3-nitro-(+)-camphor, the use of the 3-deuterio analogue revealed significant primary isotope effects. The reaction, which is zero-order with respect to bromine and catalyzed by basic buffer components, showed a marked maximum for the kH/kD ratio when the pK of the buffer acid was close to that of the nitrocamphor. rsc.org This indicates that proton abstraction is the rate-determining step.
Transition State Analysis and Reaction Pathway Mapping
KIE measurements are instrumental in characterizing the geometry and vibrational nature of transition states. The magnitude of the primary KIE can provide insights into the symmetry of the transition state. A maximal KIE is often associated with a "linear and symmetrical" transition state where the hydrogen/deuterium atom is transferred between two atoms. Deviations from this maximum can suggest an "early" or "late" transition state, where the bond to the isotope is either only slightly or almost completely broken.
Tracer Studies in Complex Reaction Systems
Deuterium-labeled compounds like this compound are excellent tracers for following the fate of specific atoms or molecular fragments through complex reaction sequences. Because deuterium is non-radioactive and can be readily detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, it allows for the unambiguous tracking of labeled positions. In the hydroxylation of (1R)-5,5-dideuterocamphor by cytochrome P450cam, the use of deuterium labeling in conjunction with electron nuclear double resonance (ENDOR) spectroscopy made it possible to identify the specific protons involved in the product state. nih.gov When the deuterated camphor was used, the corresponding proton signals were absent, confirming the origin of the atoms in the final 5-exo-hydroxycamphor (B1210678) product and demonstrating that Compound I is the reactive species in the hydroxylation process. nih.gov
Investigation of Stereochemical Pathways and Inversion Mechanisms
This compound is particularly useful for investigating reactions where stereochemistry is a key feature. The rigid bicyclic structure of camphor provides a well-defined stereochemical environment. By selectively placing deuterium at specific stereocenters (e.g., exo or endo positions), chemists can probe the stereoselectivity and stereospecificity of reactions.
Studies on camphor hydroxylation by the cytochrome P450cam system have utilized camphor deuterated at either the 5-exo or 5-endo position. nih.gov These experiments demonstrated that hydrogen abstraction can occur from either the exo or endo position on the camphor skeleton. nih.govacs.org However, the subsequent oxygen insertion is highly stereospecific, occurring only on the Re face to yield 5-exo-hydroxycamphor as the sole product. nih.gov This use of deuterated substrates was critical in decoupling the initial hydrogen abstraction event from the final oxygenation step, revealing a level of detail about the stereochemical pathway that would be inaccessible otherwise.
Probing Enzymatic Reaction Mechanisms (as a substrate probe, not biological effects)
Isotopically labeled substrates are a cornerstone of mechanistic enzymology. This compound and its site-specifically deuterated analogues serve as powerful probes for enzyme-catalyzed reactions, particularly for oxidoreductases like cytochrome P450. nih.gov By comparing the kinetics of the native (protiated) substrate with the deuterated substrate, researchers can identify rate-limiting steps within the catalytic cycle.
In the case of cytochrome P450cam, which catalyzes the hydroxylation of camphor, studies with deuterated camphor and norcamphor (B56629) have been pivotal. nih.govnih.gov For norcamphor metabolism, kinetic deuterium isotope effects were measured for NADH consumption, oxygen uptake, and hydrogen peroxide production. nih.gov An inverse deuterium isotope effect (kH/kD < 1) of 0.77 was observed for NADH consumption, which suggested an isotope-dependent branching between the monooxygenase and oxidase activities of the enzyme. nih.gov Furthermore, studies using (1R)-5,5-dideuterocamphor helped confirm that the reactive species responsible for hydroxylation is the high-valent iron-oxo species known as Compound I. nih.gov These experiments provide direct evidence for the chemical nature of catalytic intermediates and the sequence of events at the enzyme's active site.
| Reaction Parameter | Isotope Effect (kH/kD) | Implication on Mechanism |
| NADH Consumption (Norcamphor) | 0.77 | Isotope-dependent branching between monooxygenase and oxidase pathways. nih.gov |
| Oxygen Uptake (Norcamphor) | 1.22 | C-H bond cleavage partially limits this step. nih.gov |
| H2O2 Production (Norcamphor) | 1.16 | C-H bond cleavage has a minor influence on the uncoupling pathway. nih.gov |
| Intramolecular (Camphor) | Significant | Suggests a reversible H-abstraction step and an intermediate carbon radical. nih.gov |
Solvent Effects in Reaction Kinetics and Equilibria
The solvent in which a reaction is conducted can dramatically influence its rate and equilibrium position by stabilizing or destabilizing reactants, products, and transition states. rsc.org While studies focusing specifically on this compound in various solvents are specific, the principles of solvent effects on reactions involving camphor and its derivatives are well-documented. The polarity, protic or aprotic nature, and hydrogen-bonding capabilities of the solvent are key factors. libretexts.org
Stereochemical Research and Chiral Applications Involving ± Camphor D6
Chiral Resolution Techniques for Camphor (B46023) Enantiomers and Derivatives
Chiral resolution is a critical process in stereochemistry for the separation of enantiomers from a racemic mixture. nih.gov One of the most common methods is the formation of diastereomers by reacting the racemate with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography.
Camphor derivatives, particularly camphorsulfonic acid, are widely used as chiral resolving agents for a variety of racemic compounds, including amines and alcohols. nih.govlibretexts.org The efficiency of resolution often depends on the ability to form well-defined crystalline diastereomeric salts, where one diastereomer exhibits significantly lower solubility than the other. rsc.org
The use of (±)-Camphor-d6 in this context would primarily be as the substance to be resolved rather than the resolving agent, unless it is further functionalized to act as one. The resolution of this compound would follow the same principles as that of non-deuterated camphor. A chiral resolving agent, for instance, (+)-tartaric acid or a chiral amine, would be reacted with the racemic camphor-d6 (B12421127) to form a mixture of diastereomeric derivatives. The subtle differences in the crystal packing and solubility of these diastereomers would then be exploited for their separation. The deuterium (B1214612) atoms in this compound are not expected to significantly alter the chemical properties required for diastereomer formation but could potentially influence the crystallization process and the physical properties of the resulting diastereomeric salts to a minor extent.
Application in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
Camphor and its derivatives are extensively used as chiral auxiliaries in asymmetric synthesis. mdpi.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is induced, the auxiliary is removed. Camphorsultams, for example, are highly effective chiral auxiliaries that can control the stereochemical outcome of a wide range of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net
Furthermore, the camphor skeleton is a privileged scaffold for the synthesis of chiral ligands for asymmetric catalysis. mdpi.com These ligands, often containing heteroatoms like nitrogen, phosphorus, or sulfur, can coordinate to a metal center and create a chiral environment that directs the enantioselectivity of a catalytic reaction. nih.govmdpi.com
This compound, once resolved into its individual enantiomers, could serve as a valuable tool in this area. As a chiral auxiliary, the deuterated camphor moiety would perform a similar stereodirecting role as its non-deuterated counterpart. The primary advantage of using a deuterated auxiliary would be in mechanistic studies of the asymmetric reaction. By tracking the deuterium labels, it would be possible to gain insights into the transition state geometry and the mechanism of stereochemical induction.
As a precursor to chiral ligands, enantiomerically pure camphor-d6 could be used to synthesize deuterated analogues of existing successful camphor-based ligands. These deuterated ligands would be particularly useful for:
Mechanistic Elucidation: The kinetic isotope effect (KIE) observed in reactions catalyzed by these deuterated ligands could help to determine the rate-determining step and the involvement of specific C-H bonds in the catalytic cycle.
Spectroscopic Analysis: Deuterium labeling can simplify complex proton NMR spectra, aiding in the structural characterization of ligand-metal complexes and reaction intermediates.
Stereospecific Synthesis of Deuterated Chiral Molecules
The synthesis of stereospecifically deuterated molecules is of great interest in various fields, including medicinal chemistry and mechanistic studies. Enantiomerically pure camphor-d6 could serve as a chiral starting material for the synthesis of other deuterated chiral molecules, transferring its stereochemistry to the target molecule. This approach is analogous to the use of non-deuterated camphor in the synthesis of natural products and other complex chiral targets. nih.gov
For instance, the well-established functionalization reactions at various positions of the camphor skeleton (C3, C8, C9, C10) could be applied to enantiopure camphor-d6. nih.gov This would allow for the construction of a variety of deuterated building blocks with defined stereochemistry. These building blocks could then be elaborated into more complex deuterated target molecules. The deuterium labels would serve as probes for studying the metabolic pathways of drugs or for elucidating reaction mechanisms.
Diastereomeric Salt Formation and Crystallization Studies
The formation of diastereomeric salts is a fundamental technique for chiral resolution, and the study of their crystallization is crucial for optimizing separation processes. wikipedia.org The interaction between a chiral acid and a chiral base leads to the formation of a pair of diastereomeric salts with different physicochemical properties, including solubility and melting point. rsc.org
In the context of this compound, it could be used as a model compound to study the influence of isotopic substitution on diastereomeric salt formation and crystallization. By reacting racemic camphor-d6 with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid), a pair of diastereomeric salts would be formed.
| Resolving Agent | Diastereomer 1 | Diastereomer 2 |
| (+)-Tartaric Acid | (+)-Camphor-d6 · (+)-Tartaric Acid | (-)-Camphor-d6 · (+)-Tartaric Acid |
| (-)-Brucine | (+)-Camphor-d6 · (-)-Brucine | (-)-Camphor-d6 · (-)-Brucine |
A detailed study of the crystallization behavior of these salts could reveal subtle differences in crystal packing, lattice energies, and solubility compared to their non-deuterated analogues. While significant changes are not expected, even minor variations could be of interest for understanding the fundamental principles of crystallization and for the fine-tuning of industrial resolution processes. Vibrational spectroscopy (IR and Raman) and solid-state NMR could be employed to probe the intermolecular interactions in the crystal lattice and to detect the influence of the deuterium atoms.
Enantiomeric Excess Determination using Deuterated Probes
The determination of enantiomeric excess (ee) is essential in asymmetric synthesis. researchgate.net NMR spectroscopy is a powerful technique for ee determination, often involving the use of a chiral derivatizing agent or a chiral solvating agent to convert the enantiomers into diastereomers with distinguishable NMR signals. fordham.edu
This compound itself is not a probe, but its enantiomers could be used as chiral derivatizing agents after appropriate functionalization. More directly, the principles of using deuterated compounds as probes can be applied to systems involving camphor. For instance, a deuterated chiral derivatizing agent could be used to determine the ee of a camphor-containing compound.
A hypothetical application involving this compound would be in the development of new methods for ee determination. For example, if a chiral host molecule is capable of forming diastereomeric complexes with the enantiomers of camphor, the use of camphor-d6 would simplify the ¹H NMR spectrum of the complex, potentially allowing for a more accurate integration of the signals corresponding to each diastereomer. The absence of signals from the deuterated positions would reduce spectral overlap.
Furthermore, deuterium NMR (²H NMR) could be explored as a tool for ee determination. If this compound is derivatized with a chiral agent, the resulting diastereomers would have distinct ²H NMR signals for the deuterium atoms, which could be integrated to determine the enantiomeric ratio.
Computational and Theoretical Investigations of ± Camphor D6
Quantum Chemical Calculations for Isotope Effects
Quantum chemical calculations are fundamental to understanding the kinetic isotope effect (KIE), where the rate of a chemical reaction changes upon substituting an atom with one of its isotopes. In (±)-Camphor-d6, the replacement of six hydrogen atoms with deuterium (B1214612) significantly alters the vibrational frequencies of the molecule, which is the primary origin of the KIE.
Theoretical investigations of KIEs often employ transition state theory. The rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is composed of electronic and vibrational contributions. The substitution of protium (B1232500) (H) with deuterium (D) has a negligible effect on the electronic potential energy surface of the molecule but markedly lowers the zero-point vibrational energy (ZPVE). Since the C-D bond is stronger and vibrates at a lower frequency than a C-H bond, it has a lower ZPVE.
In a reaction where a C-H bond is broken in the rate-determining step, the ZPVE difference between the reactant and the transition state is smaller for the C-D bond, leading to a higher activation energy and a slower reaction rate. This is known as a primary KIE. Computational models, often using Density Functional Theory (DFT), can calculate the vibrational frequencies of the reactant and the transition state structure for both the light (H) and heavy (D) isotopologues. youtube.comrutgers.edu From these frequencies, the ZPVEs and subsequently the theoretical KIE can be determined.
For example, in the hydroxylation of camphor (B46023) by cytochrome P450, experimental studies using deuterated camphor have been crucial in elucidating the reaction mechanism. nih.gov Quantum chemical calculations can model the reaction coordinate and predict the KIE, providing support for proposed mechanisms, such as the involvement of a high-valent iron-oxo species (Compound I). nih.govnih.gov
Table 1: Theoretical Isotope Effects on Vibrational Frequencies
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Frequency Ratio (νH/νD) |
|---|---|---|---|
| Stretching | 2900 - 3000 | 2100 - 2200 | ~1.35 |
Note: These are typical frequency ranges and the exact values for this compound would be determined through specific calculations.
Secondary KIEs can also occur, where the isotopically substituted bond is not directly broken but its hybridization or environment changes during the reaction. Quantum calculations can also predict these more subtle effects, offering detailed insight into the transition state structure.
Molecular Dynamics Simulations of Deuterated Compounds
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, from single molecules to large biomolecular complexes. nih.gov For this compound, MD simulations are invaluable for studying its dynamic behavior and interactions with its environment, such as a solvent or an enzyme active site. nih.gov
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to generate a trajectory of atomic positions and velocities. The primary difference in simulating this compound versus its standard isotopologue is the change in mass for the six deuterium atoms. This mass difference, while not affecting the potential energy surface defined by the force field, directly influences the dynamics. Molecules with heavier atoms move more slowly, which can affect transport properties, residence times in binding pockets, and the frequencies of low-energy global motions.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. In these simulations, the core region of interest (e.g., the camphor substrate and the immediate enzymatic residues) is treated with quantum mechanics, while the larger environment (the rest of the protein and solvent) is treated with classical molecular mechanics. frontiersin.org This approach allows for the accurate study of reactions and spectroscopic properties in a complex, dynamic environment. For this compound, a QM/MM simulation could model how deuteration affects substrate binding, orientation, and the enzymatic reaction itself.
Table 2: Parameters Influenced by Deuteration in MD Simulations
| Parameter | Effect of Deuteration (H → D) | Rationale |
|---|---|---|
| Atomic Velocity | Decreases | Increased atomic mass (F=ma) |
| Vibrational Frequencies | Decrease | Increased reduced mass of oscillators |
| Diffusion Coefficient | Decreases slightly | Slower average molecular velocity |
| Residence Time (in a binding site) | May increase | Slower escape velocity; altered vibrational coupling |
Prediction of Spectroscopic Properties through Ab Initio Methods
Ab initio (from first principles) quantum chemical methods can predict a wide range of spectroscopic properties with high accuracy. These predictions are essential for interpreting experimental spectra and can reveal structural and electronic details of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR are determined by the magnetic shielding of nuclei by the surrounding electrons. While isotopic substitution of hydrogen with deuterium directly removes proton signals, it also has a small secondary isotope effect on the chemical shifts of nearby ¹³C and ¹H nuclei. Ab initio methods can calculate the nuclear magnetic shielding tensors, predicting these subtle but measurable changes. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. As discussed previously, substituting hydrogen with deuterium causes a significant and predictable shift in vibrational frequencies. Ab initio calculations can produce a complete theoretical IR spectrum for this compound, which can be compared with experimental data to confirm the location of deuterium substitution and to refine the computational model. osti.gov The predicted shifts are a direct consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator.
Electronic Spectroscopy (UV-Vis, ECD): Electronic transitions, observed in UV-Vis and Electronic Circular Dichroism (ECD) spectroscopy, are primarily governed by the electronic structure. While deuteration does not change the electronic potential energy surface, it does alter the vibrational energy levels within each electronic state. This can lead to subtle changes in the shape and fine structure (vibronic structure) of the absorption bands. Computational methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic spectra of camphor, and by incorporating vibrational analysis, can model the spectra of its deuterated isotopologues. researchgate.net
Electronic Structure Analysis of Deuterated Systems
The electronic structure of a molecule—the arrangement of its electrons in molecular orbitals—is the foundation of its chemical properties and reactivity. According to the Born-Oppenheimer approximation, which separates the motion of electrons and nuclei, the electronic structure is independent of the isotopic mass of the nuclei. Therefore, for most practical purposes, the electronic structure of this compound is considered identical to that of (±)-Camphor. The molecular orbitals (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential are not significantly altered by deuteration. researchgate.net
However, the consequences of this electronic structure, particularly how it couples with nuclear motion, are affected. For instance, vibronic coupling—the interaction between electronic and vibrational motion—will be different in the deuterated species due to the change in vibrational frequencies and wavefunctions. These effects can manifest in the rates of non-radiative decay from excited electronic states and in the fine details of electronic spectra.
Theoretical analysis can compute and visualize the key molecular orbitals of the camphor framework, identifying the regions of highest electron density and the orbitals involved in key electronic transitions (e.g., the n→π* transition of the carbonyl group). This analysis remains valid and essential for understanding the fundamental electronic behavior of the this compound variant, even though the primary observable effects of deuteration are rooted in the nuclear dynamics.
Emerging Research Frontiers and Future Perspectives
Development of Novel Isotopic Labeling Strategies
The synthesis of isotopically labeled compounds is fundamental to their application in research. For deuterated camphor (B46023), specific labeling strategies have been developed to introduce deuterium (B1214612) at desired positions within the molecule. These methods are crucial for creating tracers to study metabolic pathways and reaction mechanisms.
A notable example is the synthesis of (1R)-5,5-dideuterocamphor, which provides insight into the types of chemical transformations used to create site-specific deuterated analogs of camphor. The synthesis was achieved in a two-step process starting from (1R)-(+)-camphor. nih.gov The first step involved the oxidation of (1R)-(+)-camphor with chromium trioxide in glacial acetic acid. nih.gov While this specific synthesis yields a d2-camphor, the principles can be adapted for more complex deuteration patterns like that in (±)-Camphor-d6.
The development of such strategies is driven by the need for high-purity labeled compounds for use in techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. mdpi.com Future research in this area will likely focus on more efficient, scalable, and cost-effective synthetic routes to produce highly deuterated camphor isotopologues, including this compound, to meet growing demand in various research sectors.
Integration with Advanced Analytical Platforms (e.g., hyphenated techniques)
This compound is ideally suited for use as an internal standard in quantitative analyses using advanced hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). texilajournal.com An internal standard is a compound with similar chemical properties to the analyte, added in a known quantity to a sample to enable accurate quantification by correcting for sample loss during preparation and instrumental variability. nih.gov
Deuterated standards like this compound are considered the gold standard for mass spectrometry-based quantification. texilajournal.com Because they have a higher mass than their non-deuterated counterparts, they can be distinguished by the mass spectrometer. However, their chemical and physical properties are nearly identical, meaning they behave the same way during sample extraction, cleanup, and chromatographic separation. texilajournal.com This co-elution ensures that any analytical variability affects both the analyte (unlabeled camphor) and the internal standard equally, leading to highly accurate and precise measurements. texilajournal.com
This approach, known as Isotope Dilution Mass Spectrometry (IDMS), is a primary method for high-accuracy quantification. nih.govnih.gov The use of this compound as an internal standard is critical for the accurate determination of camphor levels in complex matrices such as biological fluids, environmental samples, and pharmaceutical or cosmetic formulations. nih.govmdpi.com
Table 1: Analytical Platforms and the Role of this compound
| Analytical Platform | Role of this compound | Key Advantage |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Corrects for injection volume variability and matrix effects, improving accuracy. nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Compensates for ion suppression or enhancement, leading to precise quantification in complex samples. texilajournal.comyoutube.com |
| Isotope Dilution Mass Spectrometry (IDMS) | Isotopic Diluent | Enables a primary ratio method of measurement, providing the highest level of accuracy and metrological traceability. nih.govnih.gov |
Exploration in Materials Science for Isotope-Specific Applications
The exploration of this compound in materials science represents a nascent but promising research avenue. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, an effect known as the kinetic isotope effect (KIE), which can be leveraged in materials design. These alterations include changes in bond lengths, vibrational frequencies, and hydrogen bonding strength.
While direct applications of this compound in materials are not yet widely reported, its potential is significant. Camphor itself is a well-known chiral molecule used as a building block or dopant in the synthesis of specialized polymers and liquid crystals. chim.itresearchgate.net Introducing deuterated camphor could serve several purposes:
Probing Molecular Dynamics: The deuterium nucleus has a different magnetic moment than a proton, making this compound a valuable probe in solid-state NMR studies to investigate the mobility, orientation, and conformation of molecules within a material matrix.
Tuning Material Properties: The "deuterium effect" can influence the thermal stability and phase transition temperatures of polymers or liquid crystals. By selectively incorporating this compound, it may be possible to fine-tune these critical material properties for specific applications.
Non-Linear Optics: In the field of optical materials, isotopic substitution can sometimes modify the non-linear optical (NLO) response of a material. Exploring the NLO properties of materials containing this compound could lead to new developments in photonic devices.
Future research will likely involve the synthesis of novel polymers and chiral materials incorporating this compound and the systematic study of how deuteration impacts their bulk properties.
Role in Advanced Catalysis Research
Deuterated compounds are invaluable tools for elucidating reaction mechanisms in catalysis, and deuterated camphor has been instrumental in studying complex enzyme systems. mdpi.com The primary application is in kinetic isotope effect (KIE) studies, where the rate of a reaction using a deuterated substrate is compared to the rate with the non-deuterated version. numberanalytics.comnih.gov A significant difference in these rates indicates that the breaking of the carbon-deuterium (or carbon-hydrogen) bond is a rate-determining step in the reaction. nih.gov
A prominent example is the use of (1R)-5,5-dideuterocamphor to study the catalytic mechanism of cytochrome P450cam, an enzyme that hydroxylates camphor. nih.govnih.govacs.org In these studies, researchers used techniques like Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy to analyze the intermediates formed during the reaction. nih.govnih.gov By comparing the spectra from reactions with normal camphor versus deuterated camphor, they could directly prove that a specific ferryl-oxo intermediate, known as Compound I, is the reactive species responsible for abstracting a hydrogen atom from camphor. nih.govnih.gov The absence of certain proton signals when using the deuterated substrate provided definitive evidence for the proposed mechanism. nih.govnih.govacs.org
This type of research is crucial for:
Validating Catalytic Cycles: Confirming the sequence of steps and the nature of intermediates in complex catalytic reactions. nih.gov
Understanding Enzyme Function: Providing detailed insight into how enzymes achieve their remarkable specificity and efficiency. mdpi.com
Designing New Catalysts: Using mechanistic knowledge to develop novel synthetic catalysts for a wide range of chemical transformations. mdpi.com
The use of this compound allows for similar mechanistic investigations into both enzymatic and synthetic catalytic systems where camphor is a substrate or a chiral ligand.
Contributions to Standard Reference Materials Development
Certified Reference Materials (CRMs) are indispensable for method validation, quality control, and ensuring the comparability of analytical measurements across different laboratories. nih.govaocs.org Major metrology institutes and standards bodies produce CRMs for unlabeled camphor, which are certified under rigorous international standards like ISO 17034. crmlabstandard.comsigmaaldrich.comlgcstandards.com
The development and certification of these CRMs require a high-accuracy analytical method to assign the certified property value (e.g., purity or concentration). Isotope Dilution Mass Spectrometry (IDMS) is a premier technique for this purpose because of its high precision and direct traceability to the International System of Units (SI). nih.gov A critical requirement for any IDMS method is the availability of a stable, isotopically labeled analog of the analyte to be used as the internal standard or "spike". nih.govumsl.edu
This is the essential contribution of this compound to the field of reference materials. It serves as the ideal labeled compound for the IDMS-based certification of (±)-Camphor CRMs. By enabling highly accurate value assignment, this compound underpins the entire metrological framework for camphor analysis, ensuring that laboratories worldwide can produce reliable and traceable results.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (±)-Camphor |
| (1R)-5,5-dideuterocamphor |
| (1R)-(+)-camphor |
| Chromium trioxide |
Q & A
Q. What are the critical considerations for synthesizing (±)-Camphor-d6 with high isotopic purity?
Deuterium labeling requires precise control over reaction conditions (e.g., solvent selection, temperature, and catalyst activity) to minimize isotopic dilution. Techniques like NMR (¹H and ²H) and mass spectrometry are essential to verify isotopic purity (>98%) and ensure minimal unlabeled camphor contamination . Researchers should also validate synthetic routes using deuterated precursors (e.g., D₂O or deuterated reagents) and monitor reaction kinetics to optimize yield .
Q. How does the isotopic substitution in this compound influence its physicochemical properties compared to unlabeled camphor?
Deuterium incorporation alters molecular vibration frequencies, potentially affecting melting points, solubility, and spectral properties. For example, in NMR, the absence of ¹H signals in deuterated positions simplifies spectral interpretation but requires careful calibration for quantitative analysis . Computational methods (e.g., DFT calculations) can predict isotopic effects on thermodynamic parameters like vapor pressure or lattice energy .
Q. What experimental protocols are recommended for characterizing this compound in biological studies?
Use LC-MS/MS for trace-level quantification in metabolic studies, paired with deuterium-specific detection to distinguish endogenous camphor from labeled analogs. For in vitro assays (e.g., TRP channel modulation), ensure solvent compatibility (e.g., DMSO stability) and validate isotopic integrity post-experiment via isotopic ratio mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across different experimental models?
Discrepancies often arise from variations in administration routes (topical vs. systemic) or interspecies metabolic differences. A tiered approach is recommended:
Q. What methodological challenges arise when using this compound in NMR-based structural studies of protein-ligand interactions?
Deuteration reduces spin diffusion but may introduce line-broadening in ²H-coupled spectra. To mitigate this:
- Employ TROSY (Transverse Relaxation-Optimized Spectroscopy) pulse sequences for large protein complexes.
- Validate binding affinities using orthogonal methods (e.g., ITC or SPR) to confirm NMR-derived dissociation constants .
Q. How can isotopic effects of this compound be leveraged to study metabolic pathways with minimal interference from endogenous camphor?
Design pulse-chase experiments where deuterated camphor is introduced after equilibration of unlabeled pools. Use high-resolution mass spectrometry to track deuterium incorporation into metabolites (e.g., hydroxycamphor) and model turnover rates via compartmental kinetic analysis .
Q. What strategies are effective for minimizing deuterium loss during long-term stability studies of this compound?
Store samples under inert atmospheres (argon) at ≤-20°C to prevent exchange with ambient moisture. Periodically assess isotopic purity via ²H-NMR and apply Arrhenius modeling to predict degradation kinetics under accelerated storage conditions (e.g., 40°C/75% RH) .
Data Analysis and Interpretation
Q. How should researchers address uncertainties in this compound’s bioactivity data caused by isotopic impurities?
Q. What statistical frameworks are suitable for analyzing non-linear pharmacokinetic profiles of this compound?
Use non-compartmental analysis (NCA) for initial AUC and Cₘₐₓ estimates, followed by physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific deuterium exchange rates. Open-source tools like GNU MCSim can automate parameter optimization .
Ethical and Methodological Best Practices
Q. How can researchers ensure reproducibility when using this compound across interdisciplinary teams?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
